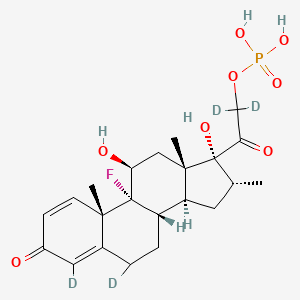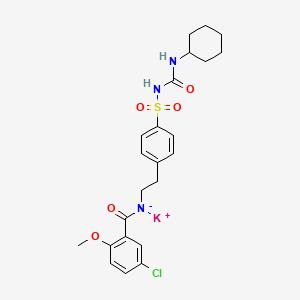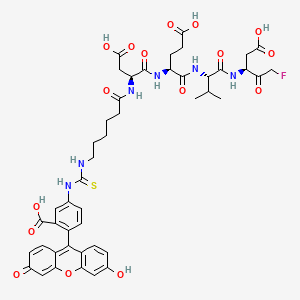
N-acetyl-D-talosamine-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-Talosamin-13C: ist eine stabil isotopenmarkierte Verbindung, genauer gesagt eine 13C-markierte Version von L-Talose . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, insbesondere in den Bereichen Chemie, Biologie und Medizin, aufgrund ihrer einzigartigen Eigenschaften und Anwendungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-Acetyl-D-Talosamin-13C beinhaltet die Einarbeitung eines 13C-Isotops in das L-Talose-Molekül. Dieser Prozess erfordert in der Regel spezielle Geräte und Bedingungen, um die genaue Platzierung des Isotops zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von N-Acetyl-D-Talosamin-13C wird im Allgemeinen in spezialisierten Einrichtungen durchgeführt, die für die Handhabung isotopenmarkierter Verbindungen ausgestattet sind. Der Produktionsprozess beinhaltet die Verwendung stabiler schwerer Isotope von Wasserstoff, Kohlenstoff und anderen Elementen, die während des Medikamentenentwicklungsprozesses als Tracer für die Quantifizierung in Medikamentenmoleküle eingearbeitet werden .
Analyse Chemischer Reaktionen
Reaktionstypen: N-Acetyl-D-Talosamin-13C kann verschiedene chemische Reaktionen eingehen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für die Modifizierung der Struktur und Eigenschaften der Verbindung für bestimmte Forschungsanwendungen unerlässlich .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit N-Acetyl-D-Talosamin-13C verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen variieren je nach gewünschtem Ergebnis, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von N-Acetyl-D-Talosamin-13C gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte werden häufig als Zwischenprodukte in der weiteren chemischen Synthese oder als Endprodukte für Forschungszwecke verwendet .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird N-Acetyl-D-Talosamin-13C als Tracer für die Quantifizierung während des Medikamentenentwicklungsprozesses verwendet. Seine stabile Isotopenmarkierung ermöglicht die präzise Messung und Analyse von chemischen Reaktionen und -wegen .
Biologie: In der biologischen Forschung wird N-Acetyl-D-Talosamin-13C verwendet, um die Analyse des Stoffflusses (MFA) und andere biochemische Prozesse zu untersuchen. Seine Einarbeitung in biologische Moleküle hilft Forschern, Stoffwechselwege zu verfolgen und zu quantifizieren .
Medizin: In der Medizin wird N-Acetyl-D-Talosamin-13C in pharmakokinetischen und metabolischen Studien verwendet. Die stabile Isotopenmarkierung liefert wertvolle Informationen über die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Medikamenten .
Industrie: In der Industrie wird N-Acetyl-D-Talosamin-13C bei der Produktion isotopenmarkierter Verbindungen für verschiedene Anwendungen eingesetzt, darunter Medikamentenentwicklung und Qualitätskontrolle .
Wirkmechanismus
Der Wirkmechanismus von N-Acetyl-D-Talosamin-13C beinhaltet seine Einarbeitung in Medikamentenmoleküle als stabiler Isotopen-Tracer. Diese Einarbeitung ermöglicht es Forschern, die Stoffwechselwege und pharmakokinetischen Profile von Medikamenten zu verfolgen und zu quantifizieren. Die beteiligten molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Forschungsschwerpunkt ab .
Wirkmechanismus
The mechanism of action of N-acetyl-D-talosamine-13C involves its incorporation into drug molecules as a stable isotope tracer. This incorporation allows researchers to track and quantify the metabolic pathways and pharmacokinetic profiles of drugs. The molecular targets and pathways involved depend on the specific application and research focus .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- N-Acetyl-D-Allosamin
- N-Acetyl-D-Glucosamin
- N-Acetyl-D-Galactosamin
Vergleich: N-Acetyl-D-Talosamin-13C ist aufgrund seiner 13C-Markierung einzigartig, die eine verbesserte Stabilität und Präzision in Forschungsanwendungen bietet. Im Vergleich zu anderen ähnlichen Verbindungen bietet N-Acetyl-D-Talosamin-13C deutliche Vorteile hinsichtlich seiner Verwendung als Tracer für die Quantifizierung und seiner Fähigkeit, detaillierte Einblicke in metabolische und pharmakokinetische Prozesse zu liefern .
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i2+1 |
InChI-Schlüssel |
MBLBDJOUHNCFQT-IUHGHJNCSA-N |
Isomerische SMILES |
CC(=O)N[C@H]([13CH]=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)





